molecular formula C20H22N2O6S B2403171 N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 954713-35-0

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2403171
CAS No.: 954713-35-0
M. Wt: 418.46
InChI Key: SBWHORJATSVHAV-UHFFFAOYSA-N
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Description

N-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine scaffold linked to a pyrrolidin-5-one ring substituted with a 4-methoxyphenyl group.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-26-16-4-2-15(3-5-16)22-13-14(10-20(22)23)12-21-29(24,25)17-6-7-18-19(11-17)28-9-8-27-18/h2-7,11,14,21H,8-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWHORJATSVHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Pyrrolidinone ring : Imparts stability and potential interaction sites.
  • Methoxyphenyl group : Enhances lipophilicity and may influence receptor binding.
  • Dihydrobenzo[b][1,4]dioxine moiety : Contributes to the compound's unique electronic properties.
  • Sulfonamide functionality : Known for its diverse pharmacological activities.

Molecular Formula and Weight

  • Molecular Formula : C₁₇H₁₈N₂O₃S
  • Molecular Weight : 318.40 g/mol

The biological activity of this compound may be attributed to its interaction with various molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like inflammation or infection.
  • Receptor Modulation : The methoxyphenyl group may facilitate binding to specific receptors, influencing signaling pathways related to pain and inflammation.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, sulfonamides are recognized for their antibacterial properties against a range of pathogens. Preliminary studies suggest that this compound may also possess such activity.

Anticancer Activity

Compounds containing pyrrolidinone rings have shown promise in anticancer research. Studies on related compounds indicate potential cytotoxic effects against various cancer cell lines. Further investigations are necessary to elucidate the specific anticancer mechanisms of this compound.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that structurally similar compounds exhibited significant inhibition of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. This suggests that the target compound may also inhibit MPO activity, potentially reducing inflammation in clinical settings .
  • Pharmacokinetic Studies :
    • Preclinical evaluations revealed that similar sulfonamide derivatives showed favorable pharmacokinetic profiles, including good absorption and distribution characteristics. These findings imply that this compound could exhibit similar benefits in drug development .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(4-methoxyphenyl)-5-pyrrolidinonePyrrolidinone ringAntimicrobial, anticancer
N-(4-chlorophenyl)-5-pyrrolidinoneChlorophenyl groupAntimicrobial
N-(2-thienyl)-5-pyrrolidinoneThiophene ringAnticancer

The presence of different substituents significantly affects the biological activity of these compounds. The unique combination of the methoxyphenyl and sulfonamide groups in the target compound could enhance its therapeutic potential compared to others.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

A. Pyrazole-3-carboxamide Derivatives (e.g., Compound 4f, )

  • Structure: Contains a pyrazole core instead of pyrrolidinone, with a dihydrobenzo[1,4]dioxin-7-yl group.
  • Synthesis : Prepared via similar methods but with lower yields (exact yield unspecified for the target compound).

B. Dihydrobenzo[b][1,4]dioxine-6-sulfonamide Derivatives (e.g., Compound 73, )

  • Structure: Shares the sulfonamide-dihydrobenzodioxine motif but replaces the pyrrolidinone with a pyridinyl-thiophene system.
  • Yield : Synthesized in 78% yield, suggesting efficient coupling methods that could be relevant to the target compound’s synthesis .
  • Activity : Likely targets perforin-mediated lysis, indicating sulfonamide’s role in modulating biological pathways.

C. Spiro-Isoxazoline Derivatives (e.g., Compound 4f, )

  • Structure: Incorporates a spiro-annulated isoxazoline ring, diverging from the pyrrolidinone in the target compound.
  • Physical Properties : Melting point (191–193°C) and yield (36%) indicate lower thermal stability and synthetic efficiency compared to simpler analogs .
Functional Group Analogues

A. Thiazepine Derivatives ()

  • Structure : Replaces the oxygen in dihydrobenzo[b][1,4]dioxine with sulfur (thiazepine).
  • Implications : Increased lipophilicity and altered electronic effects may enhance membrane permeability but reduce metabolic stability .

B. Oxadiazole-Containing Sulfonamides ()

  • Structure: Features an oxadiazole ring instead of pyrrolidinone, linked to a sulfonamide.
  • Activity: Oxadiazoles are known for protease inhibition, suggesting the target compound’s pyrrolidinone may offer unique conformational advantages for binding .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Yield (%) Melting Point (°C) Biological Relevance
Target Compound Pyrrolidin-5-one 4-Methoxyphenyl, dihydrobenzodioxine N/A N/A Hypothesized enzyme inhibition
Compound 4f () Pyrazole-3-carboxamide Dihydrobenzodioxin-7-yl Unspecified Unspecified Structural analog
Compound 73 () Pyridinyl-thiophene Dihydrobenzodioxine-6-sulfonamide 78 Unspecified Perforin inhibition
Compound 4f () Spiro-isooxazoline Dual dihydrobenzodioxine sulfonamide 36 191–193 Conformational study
2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamide () Benzodioxine-sulfonamide None (parent structure) N/A N/A Commercial reference standard

Key Research Findings

Synthetic Efficiency: Compounds with simpler substituents (e.g., Compound 73, ) achieve higher yields (78%) compared to spiro-annulated derivatives (36–59%) . The target compound’s synthesis may require optimization due to steric hindrance from the pyrrolidinone and 4-methoxyphenyl groups.

Thermal Stability: Melting points vary widely (129–193°C), with spiro-isooxazoline derivatives () showing higher stability than cyclooctane-annulated analogs (). The target compound’s melting point is unreported but likely influenced by its rigid pyrrolidinone core .

Biological Implications: Sulfonamide groups are critical for hydrogen bonding in enzyme inhibition (e.g., acetylcholinesterase in ).

Q & A

Basic: What are the key steps and conditions for synthesizing N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?

Methodological Answer:
The synthesis typically involves:

Coupling of precursors : Reacting a pyrrolidinone derivative (e.g., 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl-methylamine) with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride under basic conditions (e.g., triethylamine or NaOH) to form the sulfonamide linkage.

Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to enhance reactivity and solubility .

Temperature control : Maintain reactions at 0–25°C to minimize side reactions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Validation : Monitor progress via TLC and confirm purity by HPLC (>95%) .

Basic: What analytical techniques are critical for characterizing this compound’s structure?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR (DMSO-d6): Identify aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and pyrrolidinone carbonyl (δ ~2.5–3.5 ppm).
  • 13C NMR : Confirm sulfonamide (δ ~120–130 ppm) and carbonyl (δ ~170 ppm) groups.

Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns.

Infrared (IR) Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹).

X-ray Crystallography (if crystalline): Resolve 3D conformation and hydrogen-bonding networks .

Basic: How can researchers determine the solubility and stability profile of this compound?

Methodological Answer:

Solubility Testing :

  • Prepare saturated solutions in water, DMSO, ethanol, and PBS (pH 7.4).
  • Quantify solubility via UV-Vis spectroscopy at λmax (e.g., ~280 nm) and calculate mg/mL .

Stability Studies :

  • pH stability : Incubate in buffers (pH 1–10) for 24–72 hours; analyze degradation by HPLC.
  • Thermal stability : Heat at 40–60°C for 1 week; monitor decomposition via TLC.
  • Light sensitivity : Expose to UV (254 nm) and visible light; assess photodegradation .

Advanced: How can researchers optimize synthesis yield when intermediates are unstable?

Methodological Answer:

Intermediate Stabilization :

  • Use protective groups (e.g., tert-butyldimethylsilyl ethers) for hydroxyl or amine moieties.
  • Conduct reactions under inert atmospheres (N2/Ar) to prevent oxidation.

Flow Chemistry : Implement continuous flow systems to reduce intermediate exposure to harsh conditions and improve yield .

Kinetic Control : Optimize reaction time (e.g., shorter durations for acid-sensitive intermediates) and temperature (−20°C for exothermic steps) .

Advanced: How to resolve conflicting biological activity data across different assays (e.g., enzyme inhibition vs. cell-based assays)?

Methodological Answer:

Assay Validation :

  • Confirm target specificity using knockout cell lines or competitive inhibitors.
  • Standardize assay conditions (e.g., ATP concentration in kinase assays).

Mechanistic Studies :

  • Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.
  • Analyze off-target effects via proteome-wide profiling (e.g., thermal shift assays).

Data Normalization : Use positive/negative controls and Z’-factor scoring to assess assay robustness .

Advanced: What strategies ensure compound stability during long-term storage for pharmacological studies?

Methodological Answer:

Lyophilization : Freeze-dry the compound in amber vials under vacuum to prevent hydrolysis.

Storage Conditions :

  • Store at −80°C in anhydrous DMSO (with molecular sieves) for stock solutions.
  • Use desiccants (silica gel) for solid-state storage.

Periodic Reanalysis : Conduct stability-indicating assays (HPLC, NMR) every 3–6 months to monitor degradation .

Advanced: How can computational modeling guide SAR studies for this compound?

Methodological Answer:

Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases, GPCRs).

QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. fluoro groups) on bioactivity using Hammett constants or molecular descriptors.

MD Simulations : Assess conformational flexibility in aqueous and lipid bilayer environments (GROMACS/NAMD) to optimize pharmacokinetics .

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